
4-Amino-1-nitropyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-nitropyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their significant role in biological systems, including DNA and RNA
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-nitropyrimidin-2-one typically involves the nitration of 4-aminopyrimidin-2-one. The reaction is carried out under controlled conditions to ensure the selective nitration at the desired position. Common reagents used in this process include nitric acid and sulfuric acid. The reaction is usually performed at low temperatures to prevent over-nitration and decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-1-nitropyrimidin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles, depending on the desired substitution.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 4,6-Diaminopyrimidin-2-one.
Substitution: Various substituted pyrimidin-2-ones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-nitropyrimidin-2-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral and anticancer agents. Its derivatives have shown potential in inhibiting specific enzymes and pathways involved in disease progression.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with biological systems.
Pharmaceuticals: It is a precursor in the synthesis of various pharmaceutical compounds with therapeutic potential.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of 4-Amino-1-nitropyrimidin-2-one depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or interfering with nucleic acid synthesis. The compound can bind to specific molecular targets, such as proteins or DNA, and disrupt their normal function. This can lead to the inhibition of cell growth or the induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-nitropyrimidine: Similar structure but with different substitution patterns.
4-Amino-2-nitropyridine: Another heterocyclic compound with a similar functional group arrangement.
5-Amino-2-nitropyrimidine: A compound with a nitro group at a different position.
Uniqueness: 4-Amino-1-nitropyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo selective reactions and form stable derivatives makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C4H4N4O3 |
|---|---|
Molekulargewicht |
156.10 g/mol |
IUPAC-Name |
4-amino-1-nitropyrimidin-2-one |
InChI |
InChI=1S/C4H4N4O3/c5-3-1-2-7(8(10)11)4(9)6-3/h1-2H,(H2,5,6,9) |
InChI-Schlüssel |
QOECWCPXFVEZHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




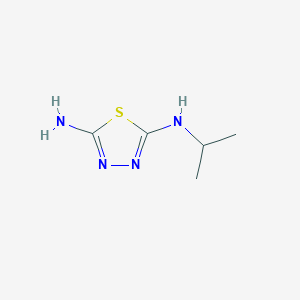

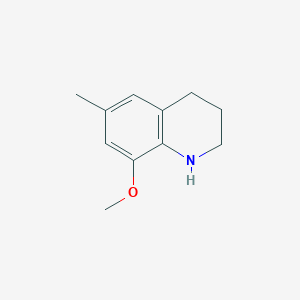

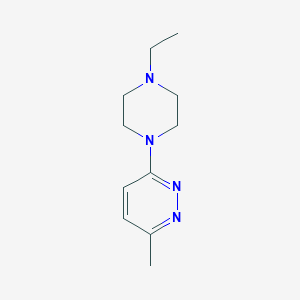
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B13113633.png)

![8-Bromo-7-chloro-5-methyl-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13113640.png)
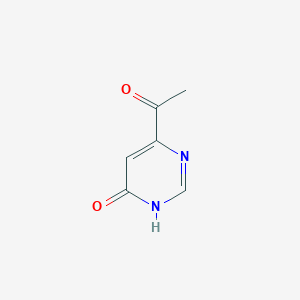
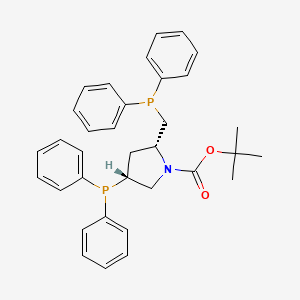
![2,9,12,15,18,21,24,27,30,33-Decaoxatricyclo[32.4.0.03,8]octatriaconta-1(38),3,5,7,34,36-hexaene](/img/structure/B13113655.png)

